molecular formula C17H15N3O5S B11611567 methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate

methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate

Cat. No.: B11611567
M. Wt: 373.4 g/mol
InChI Key: SIXDQUQUJPMYOF-VCHYOVAHSA-N
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Description

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE typically involves the reaction of 1,1-dioxo-1H-1,2-benzisothiazole with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole ring.

    Reduction: Reduction reactions can modify the hydrazone linkage, potentially leading to the formation of hydrazine derivatives.

    Substitution: The hydroxyl group on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the benzisothiazole ring, while reduction could produce hydrazine derivatives. Substitution reactions can lead to various substituted benzoate derivatives.

Scientific Research Applications

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with various enzymes and receptors, potentially modulating their activity. The hydrazone linkage may also play a role in the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-4-HYDROXYBENZOATE is unique due to its specific hydrazone linkage and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-4-hydroxybenzoate

InChI

InChI=1S/C17H15N3O5S/c1-20(16-13-5-3-4-6-15(13)26(23,24)19-16)18-10-12-9-11(17(22)25-2)7-8-14(12)21/h3-10,21H,1-2H3/b18-10+

InChI Key

SIXDQUQUJPMYOF-VCHYOVAHSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)C(=O)OC)O

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)C(=O)OC)O

Origin of Product

United States

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